Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate

CAS No.: 35313-50-9

Cat. No.: VC5037079

Molecular Formula: C8H12N2O2

Molecular Weight: 168.196

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35313-50-9 |

|---|---|

| Molecular Formula | C8H12N2O2 |

| Molecular Weight | 168.196 |

| IUPAC Name | ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate |

| Standard InChI | InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5(2)6(3)9-10-7/h6H,4H2,1-3H3 |

| Standard InChI Key | MJSHRSYDCLJJOH-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C(N=N1)C)C |

Introduction

Chemical Structure and Physicochemical Properties

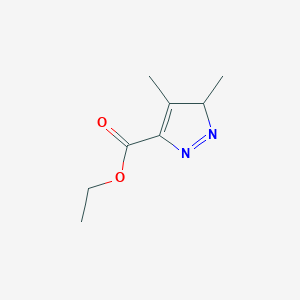

Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate belongs to the pyrazole family, a class of five-membered heterocycles containing two adjacent nitrogen atoms. Its molecular formula is C₈H₁₂N₂O₂, with a molar mass of 168.196 g/mol . The IUPAC name reflects its substitution pattern: an ethyl ester at position 5 and methyl groups at positions 3 and 4 of the pyrazole ring.

Structural Features

The compound’s planar pyrazole ring facilitates π-π stacking interactions, while the ester and methyl groups influence its solubility and reactivity. The SMILES notation (CCOC(=O)C1=C(C(N=N1)C)C) and InChIKey (MJSHRSYDCLJJOH-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .

Physical Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Density | 1.17 ± 0.1 g/cm³ | |

| Boiling Point | 234.3 ± 40.0°C (predicted) | |

| Solubility | Limited in polar solvents |

The ester group enhances lipophilicity, making the compound soluble in organic solvents like ethyl acetate and dichloromethane but poorly soluble in water.

Synthesis Methodologies

Cyclization of Hydrazine Derivatives

A common route involves the cyclization of hydrazine with β-keto esters. For example, ethyl acetoacetate reacts with hydrazine hydrate under acidic conditions to form the pyrazole ring, followed by methylation. This method yields moderate to high purity but requires stringent temperature control to avoid side products.

Methylation Using Dimethyl Carbonate

A patent by CN103508959A describes an eco-friendly approach using dimethyl carbonate as a methylating agent . The process involves:

-

Condensation of ethyl 5-ethyl-1H-pyrazole-3-carboxylate with dimethyl carbonate.

-

Catalysis by potassium carbonate in dimethylformamide (DMF) at 80–100°C.

This method avoids toxic methyl halides, aligning with green chemistry principles.

Table 1: Comparison of Synthesis Methods

| Method | Reagents | Yield (%) | Advantages |

|---|---|---|---|

| Hydrazine Cyclization | Ethyl acetoacetate, hydrazine | 70–75 | Established protocol |

| Dimethyl Carbonate Route | Dimethyl carbonate, DMF | 85–90 | Eco-friendly, high yield |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃): Signals at δ 1.19 (t, CH₃ of ethyl), δ 2.14 (s, CH₃-pyrazole), δ 4.22 (q, CH₂), and δ 7.25–7.35 (aromatic protons) .

-

¹³C NMR: Peaks at δ 162.2 (C=O), δ 138.8 (pyrazole C-5), and δ 13.9 (CH₃ of ethyl) .

Infrared (IR) Spectroscopy

The ester carbonyl stretch appears near 1700 cm⁻¹, while N-H and C-N vibrations are observed at 3200 cm⁻¹ and 1250 cm⁻¹, respectively.

Biological and Industrial Applications

Agrochemical Uses

The compound’s lipophilicity and stability make it a candidate for herbicides and insecticides. Pyrazole-based agrochemicals often target insect GABA receptors or plant growth pathways .

Materials Science

In coordination chemistry, the pyrazole ring acts as a ligand for transition metals. Copper(II) complexes of similar esters show catalytic activity in oxidation reactions.

Comparison with Structural Analogs

Table 2: Key Analogues and Their Properties

| Compound | Structural Differences | Applications |

|---|---|---|

| 1,3-Dimethyl-4-phenylpyrazole-5-carboxylate | Phenyl substituent | Anticancer lead compound |

| Ethyl 3-methylpyrazole-5-carboxylate | Single methyl group | Intermediate in drug synthesis |

The 3,4-dimethyl substitution in Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate enhances steric hindrance, potentially improving binding selectivity in biological systems .

Future Research Directions

-

Toxicological Profiling: Assess acute and chronic toxicity in model organisms.

-

Synthetic Optimization: Develop continuous-flow processes to scale production.

-

Targeted Drug Design: Explore modifications to enhance bioavailability and potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume